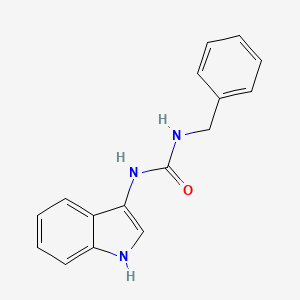

1-benzyl-3-(1H-indol-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

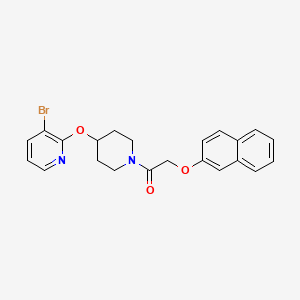

Übersicht

Beschreibung

“1-benzyl-3-(1H-indol-3-yl)urea” is a compound that contains an indole moiety, which is a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important due to their biological and pharmaceutical activities . They are frequently used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H15N3O. The molecular weight is 265.316. The structure of the compound includes an indole core, which is essential for good inhibitory activity against certain enzymes .Wissenschaftliche Forschungsanwendungen

Inhibition of Acyl-CoA: Cholesterol O-Acyltransferase

Research by Tanaka et al. (1998) on a series of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives, including structures related to 1-benzyl-3-(1H-indol-3-yl)urea, revealed their potential as inhibitors of acyl-CoA: cholesterol O-acyltransferase (ACAT). These compounds showed significant in vitro and in vivo activity in lowering plasma cholesterol levels, with one compound demonstrating potent ACAT inhibitory activity and excellent hypocholesterolemic effects in cholesterol-fed rats (Tanaka et al., 1998).

Acetylcholinesterase Inhibition

A study by Vidaluc et al. (1995) explored flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize spacer length and test compounds with greater conformational flexibility for antiacetylcholinesterase activity. This research suggests the potential application of urea derivatives in the development of novel acetylcholinesterase inhibitors (Vidaluc et al., 1995).

Anion Complexation and Sensing

Dydio et al. (2011) reviewed the anion complexation chemistry of amide- and urea-functionalized (benzo)pyrroles, including compounds similar to this compound. These compounds serve as neutral anion sensors, demonstrating significant advancements in selectivity and effectiveness for anion detection (Dydio et al., 2011).

DNA Interaction Studies

Research by Ajloo et al. (2015) on Schiff bases containing 1,3-bis(2-hydroxy-benzylidene)-urea and its derivatives highlighted their interaction with calf-thymus DNA. These studies showed that such compounds bind to DNA in an intercalative mode, suggesting applications in understanding DNA interactions and potential therapeutic uses (Ajloo et al., 2015).

Synthesis of Polycyclic Indole Skeletons

A study by Wang et al. (2014) demonstrated the use of a gold(I)-catalyzed cascade reaction involving urea-substituted 3-phenylpropargyl alcohols to synthesize 1H-imidazo[1,5-a]indol-3(2H)-ones. This research underlines the versatility of urea derivatives in facilitating complex organic syntheses (Wang et al., 2014).

Wirkmechanismus

Target of Action

1-Benzyl-3-(1H-indol-3-yl)urea is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The biological activities of indole derivatives suggest that they have favorable pharmacokinetic properties that allow them to exert their effects in the body .

Result of Action

The wide range of biological activities associated with indole derivatives suggests that they can have diverse effects at the molecular and cellular level .

Zukünftige Richtungen

The future directions for “1-benzyl-3-(1H-indol-3-yl)urea” and similar compounds could involve further exploration of their therapeutic possibilities . There is a need for the development of new drugs that overcome the problems of antimicrobial resistance . Furthermore, the rapid generation of (1H-indol-3-yl)methyl electrophiles could potentially avoid undesired dimerization/oligomerization, opening up new possibilities for the synthesis of indole derivatives .

Biochemische Analyse

Biochemical Properties

Indole derivatives, including 1-benzyl-3-(1H-indol-3-yl)urea, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

The specific cellular effects of this compound are not yet fully understood. Given the broad range of biological activities associated with indole derivatives, it is likely that this compound influences cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-benzyl-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(18-10-12-6-2-1-3-7-12)19-15-11-17-14-9-5-4-8-13(14)15/h1-9,11,17H,10H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCULXOUYTYFKQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)

![tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B2886409.png)

![3-amino-6-ethyl-N-(propan-2-yl)-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886412.png)

![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2886413.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2886417.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2886423.png)

![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)